molecular formula C11H17N B13413171 N,N-Dimethylamphetamine-d6

N,N-Dimethylamphetamine-d6

Cat. No.: B13413171
M. Wt: 169.30 g/mol
InChI Key: OBDSVYOSYSKVMX-LJTFXESQSA-N
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Description

Contextualization of N,N-Dimethylamphetamine within Amphetamine Analog Research

N,N-Dimethylamphetamine is a member of the phenethylamine (B48288) and amphetamine chemical classes. wikipedia.orghmdb.ca It is structurally an N-methylated analog of methamphetamine. caymanchem.com While its parent compounds, amphetamine and methamphetamine, are well-known stimulants, N,N-Dimethylamphetamine itself exhibits weaker stimulant effects. wikipedia.orghmdb.ca In the context of research, it is often studied as a pyrolysis product of methamphetamine, which can form during certain conditions. researchgate.netresearchgate.net The study of such analogs is crucial for understanding the complex chemistry and metabolism of amphetamines. N,N-Dimethylamphetamine-d6 is the deuterated form of N,N-Dimethylamphetamine, where six hydrogen atoms have been replaced with deuterium (B1214612). chemicalbook.comguidechem.com

Theoretical Framework of Stable Isotope Labeling in Chemical and Biochemical Investigations

Stable isotope labeling is a powerful technique that utilizes non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), to tag molecules for analytical purposes. wikipedia.org The fundamental principle lies in the mass difference between the labeled and unlabeled (or "light") compounds. This mass difference, which is readily detectable by mass spectrometry (MS), allows for the precise differentiation and quantification of the tagged molecules within a complex mixture. wikipedia.orgwashington.edu

In quantitative proteomics and metabolomics, stable isotope labeling by amino acids in cell culture (SILAC) is a prominent method where cells are grown in media containing "heavy" or "light" amino acids. wikipedia.org This leads to the metabolic incorporation of these isotopes into proteins. When samples are combined and analyzed by MS, the ratio of the peak intensities of the heavy and light peptide pairs directly reflects the relative abundance of the proteins. wikipedia.orgwashington.edu

Another key application is the use of isotopically labeled compounds as internal standards in quantitative analysis. oup.comjcami.eu An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency in the mass spectrometer. Deuterated analogs are excellent candidates because their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation and analysis. jcami.eu This minimizes experimental variability and significantly improves the accuracy and precision of quantification. jcami.eu

The kinetic isotope effect (KIE) is another important aspect, where the difference in mass between hydrogen and deuterium can lead to different reaction rates for molecules substituted with these isotopes. chromatographyonline.com This effect is a valuable tool for studying reaction mechanisms. chromatographyonline.com

Significance of this compound in Contemporary Research Paradigms

This compound serves a critical role primarily as an internal standard for the quantification of N,N-Dimethylamphetamine and its related compounds in various biological and forensic samples. theclinivex.comlgcstandards.com Its use is particularly vital in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netjcami.eu

The significance of using a deuterated standard like this compound lies in its ability to improve the reliability of analytical results. jcami.eu Because its chemical properties are virtually identical to the non-deuterated analyte, it can be added to a sample at the beginning of the extraction process. This allows it to account for any loss of the analyte during sample preparation, extraction, and analysis, leading to more accurate and precise quantification. jcami.eu

In forensic science, the accurate detection and quantification of amphetamine-type substances are of utmost importance. N,N-Dimethylamphetamine can be an impurity in illicitly synthesized methamphetamine or a pyrolysis product, making its detection relevant in determining the origin or method of use of a drug sample. wikipedia.orgresearchgate.net The use of this compound as an internal standard ensures that the analytical methods used for these determinations are robust and defensible. oup.com

Furthermore, in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a compound, deuterated standards are indispensable. They allow for the precise measurement of drug and metabolite concentrations in biological fluids over time. Research has been conducted to characterize the metabolites of N,N-Dimethylamphetamine detectable in human urine. caymanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N

Molecular Weight

169.30 g/mol

IUPAC Name

(2S)-1-phenyl-N,N-bis(trideuteriomethyl)propan-2-amine

InChI

InChI=1S/C11H17N/c1-10(12(2)3)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t10-/m0/s1/i2D3,3D3

InChI Key

OBDSVYOSYSKVMX-LJTFXESQSA-N

Isomeric SMILES

[2H]C([2H])([2H])N([C@@H](C)CC1=CC=CC=C1)C([2H])([2H])[2H]

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)C

Origin of Product

United States

Synthetic Methodologies for N,n Dimethylamphetamine D6

Design Principles for Deuterium (B1214612) Incorporation into the N,N-Dimethylamphetamine Skeleton

The strategic placement of deuterium atoms within the N,N-Dimethylamphetamine molecule is governed by several key principles aimed at creating a stable and effective internal standard. The primary consideration is the stability of the carbon-deuterium (C-D) bond under analytical conditions to prevent any back-exchange of deuterium for hydrogen, which would compromise the integrity of the standard.

A common and effective strategy for labeling N,N-Dimethylamphetamine is to introduce the deuterium atoms onto the two N-methyl groups, resulting in N,N-bis(trideuteriomethyl)propan-2-amine, commonly referred to as N,N-Dimethylamphetamine-d6. nih.govscispace.com This approach is favored due to the high stability of the C-D bonds on the methyl groups, which are not prone to exchange under typical chromatographic and mass spectrometric conditions. The six deuterium atoms also provide a significant mass shift of +6 Da from the unlabeled compound, which is ideal for preventing isotopic overlap in mass spectral analysis. isotope.com

Other potential sites for deuteration exist within the N,N-Dimethylamphetamine skeleton, such as the aromatic ring or the propyl chain. For instance, deuteration of the phenyl ring could yield N,N-Dimethylamphetamine-d5. docbrown.info However, labeling the N-methyl groups is often preferred as it is synthetically more straightforward and avoids potential kinetic isotope effects that could alter the chromatographic retention time relative to the unlabeled analyte. researchgate.netresearchgate.net The kinetic isotope effect, where the heavier C-D bond can lead to slower reaction rates and altered chromatographic behavior, is a crucial factor to consider. nih.gov While minor shifts in retention time can sometimes be observed even with methyl group labeling, they are generally less pronounced than with labeling at other positions. researchgate.net

The choice of labeling position is ultimately a balance between synthetic accessibility, label stability, and the desired mass shift to ensure the deuterated standard co-elutes as closely as possible with the analyte while being clearly distinguishable by the mass spectrometer. isotope.comrsc.org

Precursor Selection and Reaction Pathways in Labeled Synthesis

The synthesis of this compound can be achieved through various reaction pathways, with the choice of precursors being a critical determinant of the final product's yield and purity. A prevalent method involves the reductive amination of a suitable ketone precursor.

One documented synthesis of this compound hydrochloride starts from amphetamine. scispace.com In this procedure, amphetamine is reacted with a deuterated methylating agent. A more detailed approach for a related compound, although not this compound itself, involves the reductive amination of a phenylacetone (B166967) analogue. For instance, 2,6-dimethoxy-N,N-dimethylphenylisopropylamine was prepared from the corresponding ketone by reductive amination using dimethylamine (B145610) and sodium cyanoborohydride (NaCNBH3). mdma.ch This general strategy can be adapted for this compound by using deuterated reagents.

A plausible and common synthetic route to this compound involves the reaction of amphetamine with a deuterated formaldehyde (B43269) equivalent (e.g., paraformaldehyde-d2 or formaldehyde-d2) in the presence of a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium cyanoborohydride. To achieve the d6 labeling on both N-methyl groups, deuterated formaldehyde (D2CO) and a deuterated reducing agent such as sodium cyanoborodeuteride (NaBD3CN) or formic acid-d2 would be employed.

An alternative pathway could start from methamphetamine, which is then methylated using a deuterated methylating agent. For example, methamphetamine can be reacted with deuterated methyl iodide (CD3I) to introduce one trideuteriomethyl group. To obtain the d6 analogue, a starting material already containing one deuterated methyl group would be required, or a double methylation of amphetamine with deuterated reagents could be performed.

The table below outlines potential precursors and the general synthetic methods for obtaining this compound.

PrecursorReagentsSynthetic Method
AmphetamineDeuterated formaldehyde (D2CO), Formic acid-d2Eschweiler-Clarke Reaction
AmphetamineDeuterated formaldehyde (D2CO), Sodium cyanoborodeuteride (NaBD3CN)Reductive Amination
MethamphetamineDeuterated methyl iodide (CD3I)N-Alkylation
Phenyl-2-propanoneDeuterated dimethylamine ((CD3)2NH), Reducing agent (e.g., NaBH4)Reductive Amination

The choice of precursors and synthetic route can be influenced by factors such as commercial availability of starting materials, reaction yields, and the ease of purification of the final product. researchgate.netnih.gov

Purity and Isotopic Enrichment Assessment in Synthetic Protocols for this compound

Ensuring the chemical purity and high isotopic enrichment of this compound is paramount for its function as an internal standard. A combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is employed for this purpose. rsc.org

Chemical Purity Assessment: The chemical purity of the synthesized this compound is typically determined by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods can separate the desired product from any unreacted starting materials, by-products, or other impurities. nih.gov The resulting chromatograms provide a quantitative measure of the purity of the compound.

Isotopic Enrichment and Structural Integrity Assessment: The isotopic enrichment refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. This is a critical parameter, as low isotopic enrichment can lead to interference with the quantification of the unlabeled analyte. scispace.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining isotopic enrichment. rsc.org By analyzing the mass spectrum of the synthesized this compound, the relative abundances of the different isotopologues (molecules with different numbers of deuterium atoms) can be measured. For this compound, the molecular ion peak should be observed at m/z 170 (for the free base). scispace.com The presence and intensity of peaks at lower masses (e.g., m/z 169 for d5, m/z 168 for d4, etc.) can be used to calculate the isotopic enrichment. A general method for this calculation involves comparing the measured isotope distribution with theoretical distributions for different enrichment levels. nih.govresearchgate.net

The combination of these analytical techniques provides a comprehensive assessment of the quality of the synthesized this compound, ensuring its suitability as a reliable internal standard for quantitative analysis.

The following table summarizes the key analytical data for this compound.

Analytical TechniqueObserved DataReference
1H-NMR (400MHz, CDCl3) δ 1.26 (d, J = 6.8Hz, 3H), 2.60 (dd, J = 12.7, 11.2Hz, 1H), 3.40-3.55 (m, 1H), 3.57 (d, J = 12.7Hz, 1H), 7.2-7.4 (m, 5H) scispace.com
CI-MS (NH3) m/z: 170 (MH+, 100%), 78 (3%) scispace.com
EI-MS m/z: 78 (100%), 91 (6%) scispace.com

Advanced Analytical Characterization Techniques Applied to N,n Dimethylamphetamine D6

Spectrometric Approaches for Structural Confirmation and Quantification

Spectrometric techniques are indispensable for the unambiguous identification and quantification of N,N-Dimethylamphetamine-d6. These methods provide detailed information about the molecular weight, elemental composition, and structural features of the molecule.

High-Resolution Mass Spectrometry (HRMS) in the Analysis of this compound

High-resolution mass spectrometry is a powerful tool for the analysis of this compound, offering high specificity and sensitivity. By providing an exact mass measurement, HRMS can unequivocally confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The six deuterium (B1214612) atoms in this compound result in a distinct mass shift compared to the unlabeled compound, a feature that is readily detectable by HRMS.

The theoretical exact mass of the protonated molecule of this compound ([M+H]⁺) can be calculated based on the precise masses of its constituent isotopes. This calculated value can then be compared with the experimentally measured mass to confirm the identity of the compound with a high degree of confidence, typically within a mass accuracy of a few parts per million (ppm).

Table 1: Theoretical Exact Mass of N,N-Dimethylamphetamine and its d6 Analog

Compound Chemical Formula Theoretical Monoisotopic Mass (Da)
N,N-Dimethylamphetamine C₁₁H₁₇N 163.1361

Application of Multistage Mass Spectrometry (MSn) for Fragmentation Pathway Elucidation

Multistage mass spectrometry (MSⁿ) is a valuable technique for elucidating the fragmentation pathways of this compound. By isolating the precursor ion and subjecting it to successive stages of fragmentation, MSⁿ provides detailed structural information that can be used to confirm the identity of the compound and the location of the deuterium labels.

In a typical MSⁿ experiment, the protonated molecule of this compound is selected in the first stage of mass analysis. This precursor ion is then subjected to collision-induced dissociation (CID) to generate a series of product ions. The fragmentation pattern of the d6-labeled compound is expected to be analogous to that of the unlabeled N,N-Dimethylamphetamine, with characteristic shifts in the mass-to-charge ratio (m/z) of the fragments containing deuterium atoms. The primary fragmentation pathway involves the cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of a stable iminium ion.

Table 2: Proposed MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z) Proposed Fragment Ion Proposed Structure Fragment m/z
169.17 [M+H - C₆H₅CH₂]⁺ C₅H₆D₆N⁺ 78.12

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Distribution and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the structure and isotopic labeling pattern of this compound. While ¹H NMR is used to determine the structure of the non-deuterated compound, a combination of ¹H and ²H (Deuterium) NMR is employed for the deuterated analog.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the N,N-dimethyl group would be absent or significantly reduced in intensity, confirming the location of the deuterium labels. The remaining proton signals would provide information about the rest of the molecule's structure. ²H NMR spectroscopy can be used to directly observe the deuterium nuclei, providing further confirmation of the isotopic labeling. The chemical shifts in the ²H NMR spectrum would correspond to the positions of the deuterium atoms in the molecule.

Chromatographic Separations in Conjunction with Deuterated Standards

Chromatographic techniques are essential for separating this compound from its non-deuterated counterpart and other components in a complex matrix. The choice of chromatographic method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and sample throughput.

Gas Chromatography (GC) Methodologies for this compound

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a widely used technique for the analysis of amphetamine-type substances. For N,N-Dimethylamphetamine and its deuterated standard, a non-polar or medium-polarity capillary column is typically employed. researchgate.net Due to their similar chemical properties, this compound co-elutes with the non-deuterated compound, which is a critical characteristic for an internal standard.

In some cases, derivatization with agents such as trifluoroacetic anhydride (B1165640) may be performed to improve the chromatographic properties and mass spectral characteristics of the analyte. nih.gov However, underivatized analysis is also common. swgdrug.org

Table 3: Example GC-MS Parameters for N,N-Dimethylamphetamine Analysis

Parameter Condition
Column DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm swgdrug.org
Carrier Gas Helium at 1 mL/min swgdrug.org
Injector Temperature 280°C swgdrug.org
Oven Program Initial 100°C (1 min), ramp to 300°C at 12°C/min, hold for 9 min swgdrug.org

Liquid Chromatography (LC) Methodologies for this compound

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the method of choice for the analysis of N,N-Dimethylamphetamine in biological fluids due to its high sensitivity and specificity. Reversed-phase chromatography using a C18 column is a common approach. researchgate.netnih.gov

As with GC, this compound is expected to have a retention time that is very close to that of the unlabeled analyte, ensuring accurate quantification. The mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile), can be optimized to achieve the desired separation and ionization efficiency. nih.gov

Table 4: Example LC-MS/MS Parameters for N,N-Dimethylamphetamine Analysis

Parameter Condition
Column C18 reversed-phase column researchgate.netnih.gov
Mobile Phase Acetonitrile and ammonium formate (B1220265) buffer nih.gov
Flow Rate 0.2 mL/min nih.gov
Detection Electrospray Ionization (ESI) in positive ion mode researchgate.net

Role of N,n Dimethylamphetamine D6 in Quantitative Bioanalytical and Environmental Studies

Application as an Internal Standard in Mass Spectrometry-Based Quantification

Stable isotope-labeled (SIL) internal standards, such as N,N-Dimethylamphetamine-d6, are the preferred choice in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.com Their use is fundamental for ensuring the reliability and reproducibility of analytical data by correcting for variations that can occur during sample preparation and analysis. musechem.comwuxiapptec.com An internal standard is a known quantity of a compound added to samples to account for variability in procedures like dilution, extraction, and injection, as well as fluctuations in the instrument's signal. scispace.comwuxiapptec.com

Method Development and Validation for Analytical Accuracy and Precision

The development and validation of analytical methods using deuterated internal standards are essential for generating reproducible and reliable results, particularly in fields like forensic toxicology. buffalostate.edu The validation process typically assesses parameters such as linearity, accuracy, precision, carryover, matrix effect, recovery, and selectivity to ensure the method is suitable for its intended purpose. buffalostate.edurjptonline.org

For instance, in the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 19 antipsychotic drugs in postmortem human blood, deuterated internal standards were utilized to ensure selectivity, sensitivity, and accuracy. buffalostate.edu Similarly, a validated LC-MS/MS method for estimating Phenytoin in human plasma used a deuterated internal standard (Phenytoin D10) and demonstrated linearity over a dynamic range with a high correlation coefficient, and accuracy within accepted limits. rjptonline.orgresearchgate.net The use of deuterated standards can significantly improve the precision of an analytical method. scispace.com

Table 1: Key Validation Parameters in Methods Utilizing Deuterated Internal Standards

Validation ParameterDescriptionImportance in Quantitative Analysis
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Establishes the range over which the assay is accurate. buffalostate.edurjptonline.org
Accuracy The closeness of the mean test results obtained by the method to the true concentration of the analyte.Ensures the measured value reflects the true value. buffalostate.edurjptonline.org
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.Demonstrates the reproducibility of the method. buffalostate.edurjptonline.org
Matrix Effect The effect of co-eluting, undetected substances from the sample matrix on the ionization of the target analyte.A significant challenge in LC-MS that can be mitigated by co-eluting SIL internal standards. wuxiapptec.comlgcstandards.com
Recovery The efficiency of the extraction procedure for the analyte from the sample matrix.A consistent recovery is crucial for accurate quantification. scispace.comrjptonline.org
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.Prevents interference from other substances. buffalostate.edu

This table summarizes key validation parameters as described in various analytical method development and validation studies.

Mitigation of Matrix Effects in Complex Sample Analysis utilizing this compound

Matrix effects, which are the alteration of ionization efficiency by co-eluting substances from the sample matrix, are a significant challenge in LC-MS analysis, potentially leading to inaccurate results. lgcstandards.com Stable isotope-labeled internal standards like this compound are highly effective in mitigating these effects. musechem.comclearsynth.com Because a SIL internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. wuxiapptec.comaptochem.com By measuring the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be corrected. lgcstandards.comnumberanalytics.com

However, it is important to note that even with SIL internal standards, challenges can arise. For example, the deuterium (B1214612) isotope effect can sometimes cause a slight difference in retention time between the analyte and its deuterated counterpart, potentially leading to differential matrix effects. scispace.com Therefore, careful method development is crucial to ensure co-elution and effective compensation for matrix effects.

Forensic Science Applications of this compound

In forensic science, this compound plays a crucial role in the accurate analysis of controlled substances and their byproducts. vulcanchem.com Its stability and predictable behavior under analytical conditions make it an invaluable tool in toxicological investigations and the chemical profiling of illicit drugs. vulcanchem.com

Forensic Toxicological Analysis of Amphetamine Analogs and Metabolites

This compound is used as an internal standard in methods developed for the forensic toxicological analysis of amphetamine and its analogs. For instance, it has been utilized in the analysis of pyrolysis products of dimethylamphetamine (DMAMP), where it was used to quantify DMAMP, methamphetamine (MAMP), and amphetamine (AMP). oup.com In a study identifying N,N-dimethylamphetamine formed from the methylation of methamphetamine in formalin-fixed liver tissue, a deuterium-labeled methamphetamine was used as an internal standard to measure the decrease in methamphetamine concentrations. nih.gov

The analysis of N,N-dimethylamphetamine and its metabolites in human urine is another area where deuterated standards are applied. Methods have been developed for the simultaneous determination of N,N-dimethylamphetamine, its N-oxide, methamphetamine, and amphetamine in urine samples from suspected abusers. nih.govnih.gov These methods often employ direct injection or solid-phase extraction followed by LC-MS analysis. nih.govnih.gov

Impurity Profiling and Chemical Attribution in Illicit Substance Analysis

Impurity profiling of illicit drugs provides valuable intelligence for law enforcement by helping to determine the synthetic route, precursor chemicals, and potential links between different seizures. nih.govmdpi.com N,N-Dimethylamphetamine itself is often found as an impurity in illicitly produced methamphetamine. mdma.chcaymanchem.com

The presence and relative abundance of specific impurities, including N,N-dimethylamphetamine, can help differentiate between manufacturing methods, such as the Leuckart route versus reductive amination. mdma.chcij.gob.mx For example, the simultaneous presence of amphetamine, N,N-dimethylamphetamine, and phenyl-2-propanol can be indicative of methamphetamine synthesized through high-pressure reductive amination. mdma.ch The use of deuterated internal standards like this compound in the analytical methods for impurity profiling ensures the accuracy of these quantitative comparisons.

Table 2: Common Impurities Found in Illicit Methamphetamine and Their Significance

ImpuritySignificanceReference
N,N-Dimethylamphetamine Can be a synthesis byproduct or an impurity in the starting materials. mdma.chcij.gob.mx
Amphetamine Often present due to incomplete methylation or as a byproduct of certain synthesis routes. mdma.chcij.gob.mx
Phenyl-2-propanol An impurity associated with the reductive amination of phenyl-2-propanone. mdma.ch
N-formylmethamphetamine A key intermediate and route-specific substance in the Leuckart method. cij.gob.mx
α-benzyl-N-methylphenethylamine A characteristic impurity of the reductive amination of P2P. nih.gov

This table highlights some of the common impurities found in illicit methamphetamine and their forensic significance as reported in the literature.

Environmental Surveillance and Wastewater-Based Epidemiology utilizing Labeled Standards

Wastewater-based epidemiology (WBE) has emerged as a valuable tool for monitoring drug consumption trends within a population. researchgate.net This approach involves analyzing wastewater for the presence of illicit drugs and their metabolites. The use of labeled internal standards is crucial for achieving accurate and reliable quantitative data in WBE studies.

In a study investigating new psychoactive substances (NPS) in European populations, a variety of deuterated compounds, including amphetamine-d6 (B11936860) and methamphetamine-d9, were used as internal standards to quantify the selected NPS. Another study focused on the analysis of N,N-dimethylamphetamine in Australian wastewater as a potential marker for methamphetamine smoking. nih.govuantwerpen.be The study found that the ratio of N,N-dimethylamphetamine to methamphetamine in wastewater could provide insights into consumption patterns. nih.govuantwerpen.be The use of labeled standards in such studies is essential to compensate for the complex matrix of wastewater and ensure the data's accuracy.

Mechanistic Investigations Employing N,n Dimethylamphetamine D6 As a Tracer

Elucidation of Metabolic Pathways of N,N-Dimethylamphetamine Analogs

The use of N,N-Dimethylamphetamine-d6 is instrumental in clarifying the metabolic transformations of N,N-Dimethylamphetamine (N,N-DMA) and related compounds. By tracing the deuterium-labeled fragments, researchers can identify metabolites and enzymatic pathways with high confidence.

In Vitro Enzymatic Metabolism Studies (e.g., Cytochrome P450 and Flavin Monooxygenase Systems)

In vitro studies using human recombinant drug-metabolizing enzymes have been crucial in identifying the specific enzymes responsible for the metabolism of N,N-DMA. Research has shown that while cytochrome P450 (CYP) enzymes are involved, the flavin-containing monooxygenase (FMO) system plays a predominant role in the N-oxidation of N,N-DMA. nih.gov

Specifically, FMO1 has been identified as the primary enzyme responsible for the formation of N,N-Dimethylamphetamine N-oxide (DMANO), a major metabolite. nih.gov The intrinsic clearance of N,N-DMA by FMO1 was found to be significantly higher than that by FMO3, another FMO isoform. nih.gov The use of FMO1-specific inhibitors, such as imipramine, further confirmed the primary role of this enzyme in the N-oxidation pathway. nih.gov

While FMOs are central to N-oxidation, CYP enzymes, particularly CYP2D6, are known to be involved in the N-dealkylation of various amphetamine analogs. scirp.orgnih.gov Studies with N,N-dialkylated amphetamines have shown that CYP2D6 can catalyze N-demethylation and N-dealkylation, although the rates are dependent on the nature of the N-substituents. nih.gov For instance, while N-methyl-N-propargylamphetamine undergoes CYP2D6-catalyzed N-demethylation, N-benzyl-N-methylamphetamine does not form metabolites with this enzyme system. nih.gov The use of this compound in such systems would allow for the precise quantification of demethylation versus other metabolic pathways catalyzed by CYP enzymes.

Table 1: In Vitro Enzymatic Metabolism of N,N-Dimethylamphetamine Analogs

Enzyme System Primary Metabolic Reaction Key Findings
Flavin Monooxygenase 1 (FMO1) N-oxidation Predominantly responsible for the formation of N,N-Dimethylamphetamine N-oxide (DMANO). Shows high intrinsic clearance for N,N-DMA. nih.gov
Cytochrome P450 2D6 (CYP2D6) N-dealkylation Involved in the N-demethylation of various amphetamine analogs. scirp.orgnih.gov

Identification of Biotransformation Products via Deuterium (B1214612) Tracking

Deuterium labeling is a critical technique for the unambiguous identification of metabolites. In the context of this compound, the deuterium atoms on the N-methyl groups act as a stable isotopic signature. When the compound is metabolized, these deuterium atoms are retained in the resulting metabolites, allowing for their differentiation from endogenous compounds and artifacts in mass spectrometry analysis.

Urinary metabolite analysis after administration of N,N-DMA in both rats and humans has identified several biotransformation products. The major metabolite in both species is N,N-Dimethylamphetamine N-oxide. nih.gov Other metabolites include methamphetamine and amphetamine, formed through successive N-demethylation reactions. nih.gov The use of this compound would confirm that the detected methamphetamine and amphetamine are indeed metabolites and not co-administered substances. The deuterium label would be present on one of the methyl groups of the resulting methamphetamine-d3 and would be absent in the subsequently formed amphetamine.

Comparative Metabolism in Preclinical Animal Models

Studies comparing the metabolism of N,N-DMA in different species have revealed both similarities and differences. In both rats and humans, N,N-Dimethylamphetamine N-oxide is the major urinary metabolite, with methamphetamine and amphetamine as minor metabolites. nih.gov However, p-hydroxyamphetamine was detected in rat urine but not in human urine, indicating a species-specific metabolic pathway. nih.gov

The use of this compound in preclinical animal models, such as rats and non-human primates, is crucial for understanding these interspecies differences. researchgate.net Such comparative studies are essential for extrapolating metabolic data from animal models to humans. For instance, research has shown enhanced methamphetamine metabolism in rhesus macaques compared to humans, likely due to differences in their P450 enzymes. nih.gov By employing this compound, researchers can more accurately compare metabolic rates and pathways across species.

Table 2: Identified Metabolites of N,N-Dimethylamphetamine in Rat and Human Urine

Metabolite Detected in Rat Urine Detected in Human Urine
N,N-Dimethylamphetamine N-oxide Yes (Major) Yes (Major)
Methamphetamine Yes (Minor) Yes (Minor)
Amphetamine Yes (Minor) Yes (Minor)
p-Hydroxyamphetamine Yes No

Data sourced from Inoue & Suzuki (1987) nih.gov

Pyrolysis and Thermal Degradation Studies of N,N-Dimethylamphetamine

The analysis of thermal degradation products of N,N-Dimethylamphetamine is important for forensic applications, particularly in understanding the chemical changes that occur when the substance is heated. This compound is a valuable tool in these studies for elucidating reaction mechanisms.

Deuterium Labeling for Investigating Thermal Reaction Mechanisms

Pyrolysis studies of N,N-Dimethylamphetamine hydrochloride have utilized this compound to investigate the elimination and transformation reactions of the methyl groups upon heating. oup.comnih.gov By labeling the two N-methyl groups with deuterium, researchers can track the origin of the fragments in the resulting pyrolytic products.

When this compound hydrochloride was pyrolyzed, the formation of deuterated methyl chloride (MC-d3) was observed without the formation of unlabeled methyl chloride. oup.com This finding indicates that the methyl chloride is formed from the reaction of a chlorine anion (from HCl) with a methyl group eliminated from the dimethylamino group of N,N-DMA. oup.com This provides clear evidence for the specific reaction pathway.

Analysis of Pyrolytic By-products and Degradation Pathways

Pyrolysis of N,N-Dimethylamphetamine hydrochloride yields several products, with methamphetamine and amphetamine being significant. nih.govresearchgate.net These are formed via demethylation reactions when N,N-DMA is heated. nih.govresearchgate.net The maximum yields of methamphetamine and amphetamine were observed at specific temperatures, approximately 31.8% at 358°C and 13.7% at 386°C, respectively. nih.govresearchgate.net

The use of this compound has been instrumental in confirming the mechanisms of these degradation pathways. The formation of benzylethyltrimethylammonium has also been identified, resulting from the reaction of N,N-DMA with an eliminated methyl group. oup.comnih.gov These results suggest that the demethylation and methylation reactions during pyrolysis occur via a methyl cation intermediate. oup.comnih.gov

Table 3: Major Pyrolysis Products of N,N-Dimethylamphetamine Hydrochloride

Pyrolysis Product Formation Pathway Mechanistic Insight from this compound
Methamphetamine N-demethylation Confirms demethylation pathway
Amphetamine N-demethylation Confirms successive demethylation
Methyl Chloride Reaction of chlorine anion with an eliminated methyl group Formation of deuterated methyl chloride (MC-d3) confirms the origin of the methyl group. oup.com
Benzylethyltrimethylammonium Reaction of N,N-DMA with an eliminated methyl group Indicates a methylation reaction occurs during pyrolysis. oup.comnih.gov

N,n Dimethylamphetamine D6 in Reference Material Science and Quality Assurance

Development and Certification of Reference Materials for Analytical Standards

The development and certification of reference materials are foundational to ensuring the accuracy and reliability of chemical measurements. N,N-Dimethylamphetamine-d6 serves as a crucial component in the production of high-quality analytical standards.

Producers of reference materials, such as LGC Standards and Lipomed, synthesize and supply this compound to be used as an internal standard in analytical methodologies. lgcstandards.comtusnovics.pl These companies operate under stringent quality management systems, often holding accreditations like ISO 17034, which outlines the general requirements for the competence of reference material producers. tusnovics.plchromservis.eu This ensures that the reference materials are of high purity and are well-characterized.

The certification process for these reference materials involves a comprehensive analysis to confirm the identity and purity of the compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are employed to verify the structural integrity and concentration of the deuterated compound. tusnovics.pl The resulting Certificate of Analysis provides users with essential information about the material's properties and its traceability to recognized standards. cerilliant.com

Key Data for this compound Reference Material:

PropertyValueSource
Molecular Formula C11H11D6N theclinivex.com
Molecular Weight 169.3 g/mol theclinivex.com
CAS Number 786580-21-0 theclinivex.com

This meticulous development and certification process ensures that laboratories have access to reliable standards for the accurate quantification of N,N-Dimethylamphetamine and related compounds in various matrices.

Contribution to Analytical Method Validation and Interlaboratory Harmonization

This compound is instrumental in the validation of analytical methods, a critical step in ensuring that a specific method is suitable for its intended purpose. As an isotopically labeled internal standard, it is particularly valuable in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netnih.gov

During method validation, this compound is used to assess key parameters, including:

Linearity: Determining the range over which the analytical response is proportional to the concentration of the analyte.

Accuracy: Assessing the closeness of the measured value to the true value.

Precision: Evaluating the reproducibility of the results under the same conditions.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration of an analyte that can be reliably detected and quantified. researchgate.net

Recovery: Measuring the efficiency of the extraction process. researchgate.net

For example, in a study developing a GC-MS method for the determination of trans-phenylpropene, a pyrolytic product of methamphetamine, a deuterated internal standard would be crucial for ensuring the accuracy of the results, which showed good linearity, accuracy, and precision. researchgate.net Similarly, in the analysis of N,N-dimethylamphetamine and its metabolites in urine by LC-ESI-MS, the use of a deuterated internal standard like this compound would be essential for accurate quantification, with reported detection limits in the nanogram per milliliter range. nih.gov

The use of a common, well-characterized internal standard like this compound also facilitates interlaboratory harmonization. When different laboratories use the same validated method and certified reference materials, it increases the comparability and consistency of results across different testing sites. dea.gov This is particularly important in areas such as forensic science and anti-doping analysis where results may have significant legal or regulatory consequences. dea.govtsijournals.com

Role in Proficiency Testing Programs for Chemical Measurements

Proficiency testing (PT) is a vital component of quality assurance for analytical laboratories. It involves the analysis of the same sample by multiple laboratories to evaluate their performance. This compound plays a significant role in the preparation of samples for these programs, especially in the forensic and clinical toxicology sectors. dea.govunodc.org

Organizations that administer PT schemes prepare samples containing a known concentration of the target analyte (N,N-Dimethylamphetamine) and its deuterated internal standard (this compound). These samples are then distributed to participating laboratories. The laboratories analyze the samples using their routine methods and report their results to the PT provider.

Future Research Directions and Advanced Methodological Integration for N,n Dimethylamphetamine D6

Emerging Analytical Technologies and Their Potential for Deuterated Analog Research

The analysis of deuterium-labeled compounds like N,N-Dimethylamphetamine-d6 is continually being refined by the advent of more powerful analytical technologies. While liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are mainstays, emerging techniques offer unprecedented levels of sensitivity, specificity, and structural insight. acs.orgscience.gov These advancements are critical for resolving analytical challenges, such as distinguishing between deuterated isotopomers of identical mass, a task difficult for conventional mass spectrometry. brightspec.com

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with techniques like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This capability allows for the confident identification of analytes in complex matrices and can help differentiate compounds with very similar masses. For deuterated standards, HRMS ensures precise quantification and verification of the isotopic enrichment. researchgate.net Further enhancements include tandem mass spectrometry (MS/MS) and data-independent acquisition (DIA) methods, which generate rich fragmentation data. researchgate.net This fragmentation information can be used to confirm the identity of the analyte and its deuterated standard, as well as to ensure that the deuterium (B1214612) labels are stable and not undergoing back-exchange during analysis. researchgate.netnih.gov

Ion Mobility Spectrometry (IMS) is another powerful technology that separates ions based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it adds another dimension of separation, helping to resolve isobaric interferences and improve signal-to-noise ratios. researchgate.net This is particularly useful in complex biological samples where matrix effects can interfere with accurate quantification. acs.org For this compound, IM-MS could provide greater confidence in its identification and quantification, especially at very low concentrations.

A more nascent technique, Molecular Rotational Resonance (MRR) spectroscopy, offers unambiguous structure determination in the gas phase. brightspec.com It distinguishes between isotopomers and isotopologues based on their unique moments of inertia, providing a level of precision that is challenging for other methods. d-nb.info While not a routine quantitative tool, its application in characterizing reference standards like this compound could guarantee their isotopic purity and the precise location of the deuterium atoms, which is crucial for certain research applications. brightspec.comd-nb.info

Table 1: Comparison of Emerging Analytical Technologies for Deuterated Compound Analysis

TechnologyPrinciple of OperationPotential Advantage for this compound Research
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass measurements (typically <5 ppm error), enabling confident elemental composition determination. researchgate.netEnsures accurate quantification and verification of isotopic purity; minimizes false positives in complex matrices.
Tandem Mass Spectrometry (MS/MS) with Data-Independent Acquisition (DIA)Fragments all precursor ions within a selected mass range, generating comprehensive fragmentation data for all analytes. researchgate.netAllows for simultaneous confirmation of peptide/analyte ID and validation of deuteration calculations through fragment ions. researchgate.net
Ion Mobility Spectrometry-Mass Spectrometry (IM-MS)Separates ions based on their size and shape (collisional cross-section) prior to mass analysis. researchgate.netReduces spectral complexity and separates the analyte signal from co-eluting matrix interferences, improving accuracy. researchgate.net
Molecular Rotational Resonance (MRR) SpectroscopyMeasures the absorption of microwave radiation by gas-phase molecules, which is dependent on the molecule's unique moments of inertia. brightspec.comProvides unambiguous confirmation of deuterium atom location (site-specificity) and distinguishes between different isotopologues. d-nb.info

Integration with Advanced Multi-Omics Approaches in Xenobiotic Research

Xenobiotic research is increasingly moving towards a systems-level understanding by integrating multiple "omics" disciplines, such as metabolomics and proteomics. In this context, this compound can serve as more than just an internal standard for its parent compound; it can be a critical tool for ensuring data quality and enabling quantitative insights across an entire multi-omics workflow. The use of stable-isotope-labeled internal standards (SIL-IS) is considered the gold standard for correcting for analytical variability, including matrix effects and instrument response, which is essential for robust quantification in complex biological samples. acs.orgphysiology.org

In a hypothetical xenobiotic study, this compound would be spiked into biological samples (e.g., plasma, urine, or tissue homogenates) at the beginning of the sample preparation process. musechem.com

In Metabolomics: As the samples are analyzed (typically by LC-HRMS) to profile endogenous small-molecule metabolites, the deuterated standard allows for precise quantification of its non-labeled counterpart, N,N-Dimethylamphetamine. This provides an accurate measure of the compound's absorption and disposition. Furthermore, by tracking the appearance of metabolites of the parent compound, the use of a reliable internal standard ensures that changes in metabolic pathways can be quantitatively assessed with high confidence.

In Proteomics: The same biological samples can be analyzed to measure changes in protein expression in response to the xenobiotic. While this compound is not a direct standard for proteins, its use in the parallel metabolomics analysis provides an accurate anchor for the administered dose and its concentration at the site of action. This allows for a more robust correlation between the xenobiotic's concentration and its downstream effects on the proteome, helping to identify proteins and pathways involved in the compound's mechanism of action or toxicity.

The integration of these approaches, underpinned by the quantitative accuracy afforded by SIL-IS like this compound, enables researchers to build comprehensive models of a xenobiotic's biological impact.

Table 2: Hypothetical Multi-Omics Workflow Integrating this compound

Omics ApproachRole of this compoundResearch OutputPotential Insight
MetabolomicsServes as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of N,N-Dimethylamphetamine. acs.orgphysiology.orgPrecise concentration data for the parent compound and its metabolites.Understanding of pharmacokinetic profile and metabolic pathways (e.g., N-oxidation, demethylation). nih.govresearchgate.net
ProteomicsProvides an accurate measure of xenobiotic exposure for correlation with protein expression data.Quantitative changes in protein expression profiles following exposure to the xenobiotic.Identification of protein targets, signaling pathways, and cellular responses affected by the compound.
Integrated AnalysisActs as a quantitative anchor linking xenobiotic concentration to biological response.A systems-level model connecting the compound's metabolism to its effect on cellular proteins and pathways.Comprehensive understanding of the mechanism of action and potential biomarkers of effect.

Computational Modeling and Predictive Analytics for Deuterium-Labeled Compounds

Computational modeling and predictive analytics are becoming indispensable for interpreting experimental data and guiding future research on labeled compounds. researchgate.net For this compound, these tools can be applied to predict its behavior in analytical systems and to better understand the fundamental effects of deuterium substitution.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to model the properties of deuterated molecules. nih.gov These calculations can predict how deuterium substitution affects bond energies, which is the basis of the kinetic isotope effect (KIE). acs.org This information is valuable for predicting changes in metabolic stability and understanding reaction mechanisms. acs.orgaip.org For instance, modeling could help predict whether the C-D bonds in the N,N-dimethyl-d6 group are significantly stronger than the C-H bonds, potentially altering metabolic pathways that involve cleavage of these groups.

In the realm of analytical chemistry, computational tools are being developed to automate and improve the analysis of data from mass spectrometry experiments involving deuterium labeling. acs.orgnih.gov Software packages can process raw mass spectra to calculate the degree of deuterium incorporation and correct for the natural abundance of other isotopes. acs.orgresearchgate.net Predictive analytics can model the isotopic distribution of a peptide or molecule, and then use this model as a point-spread function to deconvolve experimental spectra, allowing for a more accurate determination of deuterium enrichment. researchgate.net

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a related field where computational modeling is crucial. researchgate.net Although HDX-MS is typically used to study protein dynamics by monitoring the exchange of backbone amide hydrogens with deuterium from a solvent, the computational tools developed for this technique are highly relevant. nih.govacs.org These tools are designed to handle complex isotopic patterns, perform statistical analysis to identify significant changes, and visualize the results. acs.org The principles and software could be adapted to analyze data from studies using this compound, particularly in scenarios involving its interaction with biological macromolecules or its stability under various conditions.

Table 3: Computational and Predictive Approaches for Deuterium-Labeled Compounds

Method/ToolDescriptionRelevance to this compound
Density Functional Theory (DFT)A quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govPredicts bond energies, deprotonation properties, and reaction enthalpies to understand the kinetic isotope effect and metabolic stability. nih.govacs.org
Mass Spectrometry Data Analysis Software (e.g., DGet!)Open-source or commercial packages designed to calculate deuterium enrichment from raw mass spectrometry data. researchgate.netAutomates the calculation of isotopic purity and confirms the degree of labeling in the this compound standard.
HDX-MS Data Analysis Platforms (e.g., HDExaminer, DynamX)Comprehensive software for processing, analyzing, and visualizing data from hydrogen-deuterium exchange experiments. acs.orgProvides advanced algorithms for handling isotopic envelopes and performing differential analysis that can be adapted for other deuterium-labeling studies. acs.orgnih.gov
Predictive Fragmentation ModelingAlgorithms that predict the mass-to-charge ratios and relative abundances of fragment ions generated in a tandem mass spectrometer.Aids in the structural confirmation of the standard and its metabolites by comparing predicted fragmentation patterns with experimental data.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of N,N-Dimethylamphetamine-d6 during synthesis?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to verify deuterium incorporation at specific positions (e.g., methyl groups). Compare spectral data with non-deuterated analogs to confirm isotopic substitution. For purity assessment, combine gas chromatography–mass spectrometry (GC-MS) with isotope dilution techniques to distinguish between deuterated and protonated forms. Reference standards (e.g., d,l-N,N-Dimethylamphetamine HCl) can aid calibration .

Q. What synthetic routes are suitable for preparing deuterated analogs like this compound?

  • Methodological Answer : Adapt existing methamphetamine synthesis protocols using deuterated precursors. For example, replace hydrogenated dimethylamine with N,N-dimethyl-d6-amine during reductive amination. Catalytic deoxygenation using Raney Nickel (as demonstrated for methamphetamine synthesis) can retain stereochemistry while introducing deuterium . Optimize reaction conditions (e.g., solvent, temperature) to minimize isotopic exchange and side reactions.

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Employ liquid chromatography–high-resolution mass spectrometry (LC-HRMS) with deuterated internal standards to account for matrix effects. For environmental samples (e.g., wastewater), use solid-phase extraction (SPE) followed by LC-MS/MS, as validated for detecting N,N-Dimethylamphetamine as a methamphetamine impurity . Calibration curves should span expected concentration ranges (e.g., ng/L to µg/L).

Advanced Research Questions

Q. How do isotopic effects (deuteration) influence the pharmacokinetic properties of this compound compared to its non-deuterated form?

  • Methodological Answer : Conduct in vitro metabolic studies using human liver microsomes to compare metabolic stability. Deuterated compounds often exhibit slower metabolism due to the kinetic isotope effect (KIE). Monitor metabolites via ultra-performance liquid chromatography–quadrupole time-of-flight (UPLC-QTOF) to identify deuterium retention in metabolic pathways. Pair with computational modeling to predict isotopic effects on binding affinity .

Q. What strategies resolve contradictions in detecting trace levels of this compound in complex environmental samples?

  • Methodological Answer : Address false positives/negatives by:

  • Using isotope pattern deconvolution to differentiate between natural abundance isotopes and deuterated signals.
  • Implementing tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to confirm fragmentation patterns unique to the deuterated compound.
  • Validating methods with spiked recovery experiments in representative matrices (e.g., wastewater, plasma) .

Q. How can researchers distinguish between synthetic byproducts and environmental degradation products of this compound?

  • Methodological Answer : Perform stability studies under controlled conditions (pH, UV light, temperature) to identify degradation pathways. Compare degradation profiles with synthetic impurities (e.g., from incomplete deuteration) using high-resolution mass spectral libraries . Employ principal component analysis (PCA) to statistically differentiate between impurity sources .

Q. What role does this compound play in tracing illicit methamphetamine synthesis routes?

  • Methodological Answer : Use the compound as a chemical marker to identify precursor sources. For example, its presence in wastewater correlates with methamphetamine production via specific routes (e.g., reductive amination of phenylacetone). Combine isotopic fingerprinting (δ²H NMR) with impurity profiling to link samples to geographic or synthetic origins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.